2-(Benzyloxy)ethyl methanesulfonate

Overview

Description

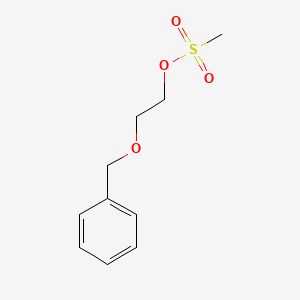

2-(Benzyloxy)ethyl methanesulfonate is a chemical compound with the molecular formula C10H14O4S . It is also known by other names such as 2-phenylmethoxyethanol and methanesulfonicacid .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)ethyl methanesulfonate can be achieved from 2-Benzyloxyethanol and Methanesulfonyl chloride . The process involves the reaction of these two compounds to produce 2-(Benzyloxy)ethyl methanesulfonate .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)ethyl methanesulfonate consists of 10 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 230.28 g/mol .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 2-(Benzyloxy)ethyl methanesulfonate may also exhibit similar reactivity.Physical And Chemical Properties Analysis

The boiling point of 2-(Benzyloxy)ethyl methanesulfonate is 120-125 °C at a pressure of 0.01 Torr . The predicted density of this compound is 1.218±0.06 g/cm3 .Scientific Research Applications

Synthesis Applications

2-(Benzyloxy)ethyl methanesulfonate is involved in various chemical synthesis processes. For instance:

Benzoxazoles Synthesis : Methanesulfonic acid is a catalyst in the synthesis of 2-substituted benzoxazoles, utilizing 2-aminophenol with in situ generated acid chlorides from carboxylic acids. This method shows compatibility with diverse substituents, such as chloro, bromo, nitro, and methoxy, among others (Kumar, Rudrawar, & Chakraborti, 2008).

Benzothiazoles Synthesis : Methanesulfonic acid/SiO2 combination is used for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This process is advantageous due to its simplicity and the use of diverse carboxylic acids (Sharghi & Asemani, 2009).

Catalytic Applications

Methanesulfonic acid derivatives, including 2-(Benzyloxy)ethyl methanesulfonate, are used as catalysts in various reactions:

Alkylation Catalyst : Methanesulfonic acid is employed as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating a high selectivity and efficiency in the production of linear alkylbenzenes (Luong et al., 2004).

Oxidative C-H Bond Activation : A manganese dioxide-methanesulfonic acid system is developed for the direct coupling of benzylic ethers and carbamates with simple ketones. This catalytic system is notable for its efficiency and environmental friendliness (Liu et al., 2013).

Analytical and Environmental Applications

Methanesulfonic acid and its derivatives are also significant in analytical and environmental contexts:

Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria as a source of sulfur or energy (Kelly & Murrell, 1999).

Genotoxicity Assessment : In pharmaceutical contexts, methanesulfonic acid derivatives are assessed for genotoxic impurities. A study developed a high-performance liquid chromatography method to determine methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid (Zhou et al., 2017).

Safety and Hazards

2-(Benzyloxy)ethyl methanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . It is harmful if swallowed and may cause genetic defects and cancer . It is also suspected of damaging fertility .

Mechanism of Action

Target of Action

2-(Benzyloxy)ethyl methanesulfonate is an organic compound that is commonly used as a reagent and intermediate in organic synthesis . It is often used as a protecting group in different synthetic pathways .

Mode of Action

The compound interacts with its targets by acting as a protecting group. In organic synthesis, protecting groups are functional groups used to prevent certain reactions from occurring during the synthesis of a complex molecule . The protecting group can be selectively added and removed, allowing the chemist to control the reactivity of the molecule at different stages of the synthesis.

Biochemical Pathways

The specific biochemical pathways affected by 2-(Benzyloxy)ethyl methanesulfonate depend on the context of its use in organic synthesis. As a protecting group, it can be involved in a wide range of reactions, including nucleophilic substitutions and eliminations .

Result of Action

The molecular and cellular effects of 2-(Benzyloxy)ethyl methanesulfonate’s action are largely dependent on the specific context of its use in organic synthesis. As a protecting group, it allows for the selective manipulation of a molecule’s reactivity, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)ethyl methanesulfonate can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in a sealed, dry environment . Additionally, it should be handled under strict laboratory conditions, with appropriate protective equipment such as gloves and goggles . It should also be stored away from sources of ignition and oxidizing agents .

properties

IUPAC Name |

2-phenylmethoxyethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCFQQXCKZAOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)ethyl methanesulfonate | |

CAS RN |

58841-52-4 | |

| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58841-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzyloxyethyl methanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG76UUH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)